4-(4-Phenoxypiperidin-1-yl)phenol
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Overview
Description
4-(4-Phenoxypiperidin-1-yl)phenol is a chemical compound that features a phenol group and a piperidine ring connected via a phenoxy linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxypiperidin-1-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 4-phenoxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a semi-continuous or fully continuous process. This involves the diazotization of the corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method ensures high yields and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenoxypiperidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Electrophilic Aromatic Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols from quinones.
Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-(4-Phenoxypiperidin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxypiperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
4-(4-Phenoxypiperidin-1-yl)phenol can be compared with other similar compounds such as:
4-Phenylpiperidine: Features a benzene ring bound to a piperidine ring and is the base structure for various opioids.
4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)phenol: Similar structure with a trifluoromethoxy group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific phenoxy linkage and the presence of both phenol and piperidine functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
681509-05-7 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(4-phenoxypiperidin-1-yl)phenol |
InChI |
InChI=1S/C17H19NO2/c19-15-8-6-14(7-9-15)18-12-10-17(11-13-18)20-16-4-2-1-3-5-16/h1-9,17,19H,10-13H2 |
InChI Key |
BLOPEJALSDDDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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